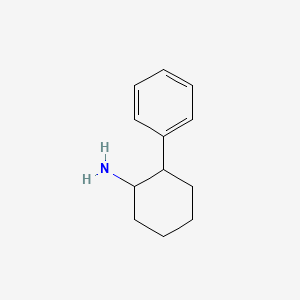

Cyclohexanamine, 2-phenyl-

Description

Overview of Academic Research Trajectories for 2-phenylcyclohexanamine

Academic research involving Cyclohexanamine, 2-phenyl- and its derivatives is primarily focused on synthetic methodologies and potential applications in medicinal chemistry.

Synthetic Strategies: A key research trajectory is the development of efficient and stereoselective methods to synthesize the 2-phenylcyclohexanamine core. The synthesis often begins with the corresponding ketone, 2-phenylcyclohexanone (B152291). chemicalbook.com General methods for converting ketones to amines, such as reductive amination, or the reduction of related nitrogen-containing functional groups are applicable here. The principles of catalytic hydrogenation, using catalysts like platinum, palladium, or nickel, are fundamental to these transformations, converting unsaturated precursors or other functional groups into the desired saturated amine. libretexts.orgyoutube.comkhanacademy.org

Recent patent literature discloses the enantioselective synthesis of 2-amino-2-phenyl-cyclohexan-1-one derivatives, which are immediate precursors or close analogs of 2-phenylcyclohexanamine. google.com This research is driven by the utility of these compounds in the potential treatment of psychiatric disorders, indicating a clear trajectory towards pharmaceutical applications. google.com These synthetic efforts often focus on creating specific stereoisomers (e.g., S or R enantiomers) because the biological activity of chiral molecules is typically dependent on their absolute configuration. google.com

Medicinal Chemistry and Derivatives: The exploration of phenylcycloalkylamine derivatives for their pharmacological activity is a significant research area. erowid.orgacs.org While much of the historical research has focused on the 1-phenylcyclohexylamine (B1663984) isomer, the underlying interest in this class of compounds provides a strong rationale for investigating the 2-phenyl isomer and its derivatives. For instance, research into 1-phenyl-2-(phenylamino)ethanone derivatives as potential inhibitors for antibiotic resistance targets demonstrates the broader interest in phenyl-amino scaffolds in medicinal chemistry. nih.gov The design of fluorinated 2-phenylcyclopropylmethylamines as selective serotonin (B10506) receptor agonists further illustrates a research trend where the relative position of the phenyl and amino groups is explored to fine-tune pharmacological activity.

The development of novel synthetic methods also fuels new research trajectories. The ability to create a diverse library of functionalized cyclohexylamines through techniques like photocatalyzed cycloaddition opens the door to screening these new compounds for various biological activities. nih.gov The overarching goal is to explore how modifications to the 2-phenylcyclohexanamine scaffold influence its properties and potential as a lead compound in drug discovery programs.

Data Tables

Table 1: Chemical Properties of Cyclohexanamine, 2-phenyl- and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cyclohexanamine, 2-phenyl- | 17293-45-7 | C₁₂H₁₇N | 175.27 |

| Cyclohexanamine, 2-phenyl-, hydrochloride, trans- | 19988-39-7 | C₁₂H₁₈ClN | 211.73 |

| 2-Phenylcyclohexanone | 1444-65-1 | C₁₂H₁₄O | 174.24 |

| trans-2-Phenyl-1-cyclohexanol | 17001-33-7 | C₁₂H₁₆O | 176.26 |

Data sourced from multiple chemical databases and research articles. google.comwikipedia.orgnih.govchemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJIPLWGNJQJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337840 | |

| Record name | Cyclohexanamine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17293-45-7 | |

| Record name | Cyclohexanamine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Attributes and Isomeric Forms of 2 Phenylcyclohexanamine

Diastereoisomerism: cis- and trans-2-phenylcyclohexanamine

Due to the presence of two stereocenters on the cyclohexane (B81311) ring, 2-phenylcyclohexanamine can exist as diastereomers: cis and trans isomers. quora.comuou.ac.inyoutube.com In the cis isomer, the phenyl and amino groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. quora.com This seemingly simple difference in spatial arrangement leads to distinct physical and chemical properties for each diastereomer.

The relative stability of the cis and trans isomers is a subject of interest. Generally, in substituted cyclohexanes, the isomer with the bulkier group in the equatorial position is more stable to minimize steric hindrance. However, the interplay of steric and electronic factors in 2-phenylcyclohexanamine can lead to more complex energetic landscapes.

Enantiomerism and Chiral Purity Considerations

Beyond diastereomerism, both cis- and trans-2-phenylcyclohexanamine are chiral and can exist as a pair of enantiomers. This means that for each diastereomer, there is a non-superimposable mirror image. The determination and control of enantiomeric purity are crucial in many applications, as different enantiomers can exhibit distinct biological activities. nih.gov

The separation of these enantiomers is often achieved through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. google.comyakhak.org The assessment of enantiomeric purity is critical and can be performed using methods such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents. yakhak.orglibretexts.org The degree of enantiomeric purity can significantly impact the observed properties and reactivity of a sample. nih.gov

Conformational Analysis of 2-phenylcyclohexanamine and its Derivatives

The cyclohexane ring in 2-phenylcyclohexanamine is not planar and primarily adopts a chair conformation to minimize angle and torsional strain. pressbooks.pubdalalinstitute.com Within this chair conformation, the phenyl and amino substituents can occupy either axial or equatorial positions. The conformational preference is a delicate balance of steric and electronic interactions. researchgate.netchemistrysteps.com

For the trans isomer, the diequatorial conformation is generally favored to avoid 1,3-diaxial interactions, which are significant steric clashes. In the cis isomer, one substituent must be axial while the other is equatorial. The relative size of the phenyl and amino groups will influence which group preferentially occupies the equatorial position.

Computational studies, often employing methods like Density Functional Theory (DFT), are valuable tools for investigating the potential energy surfaces and relative stabilities of different conformers. researchgate.netnih.gov These studies help in understanding the geometric parameters and energetic differences between various conformational minima. researchgate.net

Stereoelectronic Effects Influencing Conformation and Reactivity

Stereoelectronic effects, which are interactions between electron orbitals that depend on the spatial arrangement of atoms, play a significant role in the conformation and reactivity of 2-phenylcyclohexanamine. wikipedia.orgresearchgate.netsemanticscholar.org These effects are distinct from purely steric or electronic effects and involve orbital overlap that can stabilize or destabilize certain conformations. wikipedia.orgbaranlab.org

One important stereoelectronic interaction is hyperconjugation, which involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In 2-phenylcyclohexanamine, interactions between the C-H or C-C sigma bonds of the cyclohexane ring and the pi orbitals of the phenyl group, as well as the lone pair of the nitrogen atom, can influence conformational preferences. wikipedia.org

For instance, the orientation of the lone pair on the nitrogen atom relative to the adjacent bonds can affect the molecule's basicity and nucleophilicity. Similarly, the alignment of the phenyl ring with respect to the cyclohexane ring can be influenced by stabilizing interactions between the pi system and sigma bonds. These subtle electronic interactions, governed by the stereochemistry of the molecule, are crucial for a comprehensive understanding of its chemical behavior.

Advanced Synthetic Methodologies for 2 Phenylcyclohexanamine and Its Stereoisomers

Development of Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure compounds can be broadly approached through two main strategies: the resolution of a racemic mixture or asymmetric synthesis, where a chiral element directs the formation of one enantiomer over the other. For 2-phenylcyclohexanamine, both avenues have been explored, leading to the development of sophisticated methodologies that allow for the selective production of desired stereoisomers.

Biocatalytic Approaches for Kinetic Resolution of Racemic Mixtures

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions offered by enzymes. researchgate.net Lipases, in particular, have been extensively used for the kinetic resolution of racemic amines and alcohols. researchgate.netresearchgate.net The principle of kinetic resolution relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst, in this case, a lipase (B570770). This results in one enantiomer being consumed faster, leaving the unreacted enantiomer in high enantiomeric excess.

Lipase-catalyzed aminolysis is a key reaction for the kinetic resolution of racemic amines. In this process, a lipase facilitates the acylation of the amine with an acyl donor, such as an ester. Due to the chiral environment of the enzyme's active site, one enantiomer of the amine is acylated at a much higher rate than the other. This enantioselective acylation allows for the separation of the faster-reacting enantiomer (as its amide) from the slower-reacting, unreacted amine enantiomer.

For instance, studies on analogous cyclic amino compounds have demonstrated the efficacy of this approach. Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, has been shown to be a highly effective biocatalyst for the N-acylation of various cyclic aminocarboxamides. researchgate.net Similarly, lipases from Pseudomonas cepacia have also been employed, although sometimes with different enantiopreferences. researchgate.net These examples underscore the potential for applying lipase-catalyzed aminolysis to the kinetic resolution of racemic 2-phenylcyclohexanamine. The reaction is typically carried out in an organic solvent, with an acyl donor like ethyl acetate (B1210297) or 2,2,2-trifluoroethyl butanoate. researchgate.netresearchgate.net

The success of a lipase-catalyzed kinetic resolution is highly dependent on both the choice of the enzyme and the reaction conditions. researchgate.net Different lipases exhibit distinct substrate specificities and enantioselectivities. For example, in the resolution of cis- and trans-2-aminocyclopentane- and -cyclohexanecarboxamides, Candida antarctica lipase B (CAL-B) was found to be highly enantioselective, while Candida antarctica lipase A and Pseudomonas cepacia lipase showed lower enantioselectivity and even opposite enantiopreference for certain substrates. researchgate.net

Reaction conditions also play a crucial role in determining the enantioselectivity (often expressed as the enantiomeric ratio, E). researchgate.net Key parameters that can be optimized include:

Solvent: The polarity of the solvent can influence the enzyme's conformation and, consequently, its activity and selectivity. researchgate.net Toluene and tert-amyl alcohol are commonly used solvents for these reactions. researchgate.netresearchgate.net

Acyl Donor: The choice of the acylating agent can affect the reaction rate and enantioselectivity. Esters like ethyl acetate and 2,2,2-trifluoroethyl butanoate are frequently employed. researchgate.netresearchgate.net

Temperature: Temperature affects the enzyme's activity and stability. While higher temperatures can increase the reaction rate, they may also lead to a decrease in enantioselectivity or enzyme denaturation. researchgate.netnih.gov

Water Activity: For reactions in organic media, the amount of water present can significantly impact the lipase's catalytic activity. researchgate.net

The following table illustrates the effect of different lipases on the kinetic resolution of a related cyclic amine, highlighting the importance of enzyme selection.

| Substrate | Lipase | Enantiopreference | Enantioselectivity (E) | Reference |

| cis-2-aminocyclohexanecarboxamide | Candida antarctica lipase B (CAL-B) | (1R,2S) | >200 | researchgate.net |

| cis-2-aminocyclohexanecarboxamide | Pseudomonas cepacia lipase (PSL) | (1S,2R) | 1.5 | researchgate.net |

| cis-2-aminocyclohexanecarboxamide | Candida antarctica lipase A (CAL-A) | (1S,2R) | 1.5 | researchgate.net |

This table is illustrative and based on data for a structurally related compound due to the lack of specific data for 2-phenylcyclohexanamine.

Chiral Auxiliary-Mediated Asymmetric Synthesis

An alternative to resolution is asymmetric synthesis, where a chiral auxiliary is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org The auxiliary is then removed, yielding an enantiomerically enriched product. wikipedia.org

trans-2-Phenylcyclohexanol is a powerful and readily available chiral auxiliary introduced by J. K. Whitesell in 1985. wikipedia.orgacs.org This auxiliary has been successfully employed in a variety of asymmetric reactions, including ene reactions and Diels-Alder reactions. wikipedia.org The synthesis of enantiomerically pure trans-2-phenylcyclohexanol itself can be accomplished via lipase-catalyzed resolution. In this process, racemic trans-2-phenylcyclohexyl chloroacetate (B1199739) is treated with Pseudomonas fluorescens lipase, which selectively hydrolyzes the ester bond of the (-)-enantiomer. wikipedia.org This allows for the separation of (-)-cyclohexanol and the unreacted (+)-ester, which can then be hydrolyzed to the (+)-cyclohexanol. wikipedia.org

While direct application of trans-2-phenylcyclohexanol as a chiral auxiliary for the synthesis of 2-phenylcyclohexanamine is not extensively documented in the provided results, its effectiveness in controlling stereochemistry in related systems suggests its potential. For example, it has been used to control the stereochemical outcome of reactions on a glyoxylic acid ester derivative. wikipedia.org The underlying principle is that the bulky phenyl group of the auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less sterically hindered face.

The success of chiral auxiliary-mediated synthesis has led to the development of a wide range of such molecules. researchgate.net Many of these are derived from readily available natural sources like amino acids and terpenes. researchgate.net Some of the most widely used chiral auxiliaries include oxazolidinones (Evans' auxiliaries) and camphorsultam. wikipedia.orgresearchgate.net

These auxiliaries have been instrumental in asymmetric alkylations, aldol (B89426) reactions, and cycloadditions. researchgate.net For instance, Evans' oxazolidinones have been used to synthesize chiral 2-amido-1,3-dienes, which then undergo Diels-Alder reactions to produce chiral cyclic ketones with high enantioselectivity. nih.gov The general strategy involves attaching the chiral auxiliary to a substrate, performing the desired stereoselective reaction, and then cleaving the auxiliary to reveal the chiral product. researchgate.net The choice of auxiliary and reaction conditions can often be tuned to favor the formation of a specific diastereomer.

The following table provides examples of common chiral auxiliaries and their applications in asymmetric synthesis.

| Chiral Auxiliary | Origin/Type | Typical Applications | Reference |

| trans-2-Phenylcyclohexanol | Synthetic | Ene reactions, Diels-Alder reactions | wikipedia.orgacs.org |

| Oxazolidinones (Evans' auxiliaries) | Amino acid-derived | Alkylations, aldol reactions, Diels-Alder reactions | wikipedia.orgresearchgate.net |

| 8-Phenylmenthol | Terpene-derived | Prostaglandin synthesis | wikipedia.org |

| Camphorsultam (Oppolzer's sultam) | Terpene-derived | Various asymmetric transformations | wikipedia.org |

| Pseudoephedrine | Natural product | Alkylation reactions | wikipedia.org |

Diastereoselective Reductive Amination Routes

Diastereoselective reductive amination is a powerful one-pot reaction that converts a ketone directly into a chiral amine. rsc.org This method is particularly useful for synthesizing specific isomers of 2-phenylcyclohexanamine from 2-phenylcyclohexanone (B152291). The process involves the reaction of the ketone with an amine in the presence of a reducing agent and a chiral catalyst.

For instance, the direct reductive amination of 2-substituted cyclohexanones with electron-deficient amines (like those protected with Cbz or Boc groups) can be achieved with high diastereoselectivity using a rhenium catalyst such as Re₂O₇/NaPF₆. rsc.org Another approach employs preformed chiral palladium complexes for the reductive amination of cycloaliphatic ketones with primary aryl amines, also yielding products with high diastereo- and enantioselectivity. rsc.org The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome.

Table 2: Catalysts for Diastereoselective Reductive Amination

| Catalyst System | Substrates | Key Feature |

|---|---|---|

| Re₂O₇/NaPF₆ | Ketones and electron-deficient amines | Excellent chemoselectivity and diastereoselectivity rsc.org |

| Chiral Palladium Complexes | Cycloaliphatic ketones and primary aryl amines | High diastereo- and enantioselectivity rsc.org |

Stereocontrolled Reduction of Precursors

The stereochemistry of 2-phenylcyclohexanamine can also be controlled by the reduction of a suitable precursor, such as an oxime or an imine. The choice of reducing agent and the existing stereochemistry in the precursor dictate the stereochemical outcome.

A key precursor for 2-phenylcyclohexanamine is 2-phenylcyclohexanone oxime. The stereocontrolled reduction of this oxime can lead to specific isomers of the amine. While specific studies on the stereocontrolled reduction of 2-phenylcyclohexanone oxime to yield individual isomers of 2-phenylcyclohexanamine are not detailed in the provided results, the general principle relies on the directing effects of the phenyl group and the geometry of the oxime (E or Z). Chiral reducing agents, such as those derived from borohydrides modified with chiral ligands, are often employed to achieve facial selectivity in the reduction of the C=N bond. For example, the reduction of a ketone with a mannitol-derived borohydride (B1222165) has been shown to produce epimeric alcohols in a 6:1 ratio, demonstrating the principle of diastereoselective reduction. researchgate.net

Routes to Racemic 2-phenylcyclohexanamine

When a mixture of stereoisomers is acceptable, simpler and more direct synthetic routes can be employed. These methods typically start from achiral precursors and use non-stereoselective reagents.

Reduction of Phenylcyclohexanones

A straightforward method to produce racemic 2-phenylcyclohexanamine is the reduction of 2-phenylcyclohexanone in the presence of an ammonia (B1221849) source. This is a form of reductive amination where the initial ketone is converted to an intermediate imine or enamine, which is then reduced to the amine.

Commonly, this is achieved through catalytic hydrogenation. The reaction of 2-phenylcyclohexanone with ammonia over a catalyst like palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere, will yield a mixture of cis- and trans-2-phenylcyclohexanamine. The ratio of the isomers depends on the catalyst, solvent, and reaction conditions.

Another approach involves the conversion of the ketone to its oxime, followed by reduction. The reduction of 2-phenylcyclohexanone oxime with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or sodium in alcohol will produce a mixture of the cis and trans isomers of 2-phenylcyclohexanamine. For example, a process for synthesizing cyclohexanone (B45756) oxime involves the reaction of cyclohexanone with hydroxylamine. chemrxiv.org This oxime can then be reduced.

Amination of Cyclohexene (B86901) Derivatives

The direct addition of an amine or an ammonia equivalent across the double bond of a cyclohexene derivative is another route to 2-phenylcyclohexanamine. The starting material for this approach would be 1-phenylcyclohexene or 3-phenylcyclohexene.

While direct addition of ammonia is challenging, hydroamination reactions catalyzed by transition metals can be employed. Alternatively, an indirect approach such as hydroboration-amination can be used. Hydroboration of 1-phenylcyclohexene with borane, followed by reaction with hydroxylamine-O-sulfonic acid, would yield 2-phenylcyclohexanamine as a mixture of isomers. The synthesis of the related trans-2-phenylcyclohexanol has been achieved via hydroboration of 1-phenylcyclohexene, which could then be converted to the amine. orgsyn.orgwikipedia.org

Reaction from Schiff Base Intermediates

This method involves the formation of a Schiff base (an imine) from 2-phenylcyclohexanone and a primary amine, followed by the reduction of the C=N double bond. researchgate.netnih.gov

The initial condensation reaction between 2-phenylcyclohexanone and an amine (such as benzylamine (B48309) or ammonia) forms an N-substituted or N-unsubstituted imine. nih.gov This reaction is often catalyzed by a trace amount of acid and involves the removal of water. The resulting Schiff base is then reduced to the corresponding amine. nih.gov Common reducing agents for this step include sodium borohydride (NaBH₄) or catalytic hydrogenation. For example, N-benzylidenes can be reduced to the corresponding amines via single-electron reduction using photoredox catalysis. nih.gov This two-step, one-pot procedure is a versatile method for producing various substituted amines.

Table 3: Summary of Racemic Synthesis Routes

| Method | Precursor | Key Reagents | Product |

|---|---|---|---|

| Reduction of Ketone | 2-Phenylcyclohexanone | NH₃, H₂, Pd/C | Racemic 2-phenylcyclohexanamine researchgate.net |

| Reduction of Oxime | 2-Phenylcyclohexanone oxime | LiAlH₄ or Na/Ethanol | Racemic 2-phenylcyclohexanamine researchgate.net |

| Amination of Alkene | 1-Phenylcyclohexene | 1. BH₃ 2. NH₂OSO₃H | Racemic 2-phenylcyclohexanamine orgsyn.org |

| Schiff Base Reduction | 2-Phenylcyclohexanone + Amine | 1. Catalyst (Acid) 2. NaBH₄ | Racemic 2-phenylcyclohexanamine nih.govnih.gov |

Chemical Transformations and Derivatization Pathways of 2 Phenylcyclohexanamine

Amine Functional Group Reactivity

The primary amine group is the most reactive site in the 2-phenylcyclohexanamine molecule, readily participating in a variety of classical amine reactions.

N-Alkylation Reactions and Derivative Synthesis

The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation. N-alkylation introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A common method for N-alkylation is the reaction with alkyl halides. This reaction typically proceeds via an SN2 mechanism. However, a significant drawback of this method is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. This can lead to a mixture of mono-, di-, and even tri-alkylated products. To achieve selective mono-alkylation, a large excess of the primary amine is often employed.

Reductive amination represents a more controlled approach to N-alkylation. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the primary amine with a ketone or aldehyde, followed by in-situ reduction. This method avoids the issue of over-alkylation and is a widely used strategy for the synthesis of N-substituted amines. For example, the reaction of an amine with an aldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120) can cleanly yield the corresponding secondary amine.

Another effective method for N-alkylation involves the use of alcohols as alkylating agents in the presence of a suitable catalyst, following the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This process involves the temporary dehydrogenation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine that is subsequently reduced by the initially abstracted hydrogen.

| Alkylation Method | Reagents | Product Type | Key Considerations |

| Alkyl Halide Reaction | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | Secondary, Tertiary, Quaternary Amines | Prone to over-alkylation. |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amines | Generally provides good control over the degree of alkylation. |

| Catalytic N-Alkylation with Alcohols | Alcohol, Metal Catalyst (e.g., Ru, Ir complexes) | Secondary or Tertiary Amines | Atom-economical and environmentally friendly. |

N-Acylation Reactions and Amide Formation

N-acylation is a robust and widely utilized transformation for primary amines, leading to the formation of stable amide derivatives. This reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base to neutralize the acidic byproduct.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide and a leaving group.

The stereochemistry of the starting amine (cis or trans 2-phenylcyclohexanamine) is generally retained in the resulting amide product. The formation of amides is a versatile method for protecting the amine group during subsequent chemical transformations, as the amide functionality is generally less reactive than the free amine.

| Acylating Agent | General Structure | Typical Base |

| Acyl Chloride | R-COCl | Pyridine, Triethylamine |

| Acid Anhydride | (R-CO)₂O | Pyridine, Triethylamine |

| Carboxylic Acid | R-COOH | Coupling agents (e.g., DCC, EDC) |

Oxidation Products and Mechanisms

The oxidation of primary amines can lead to a variety of products depending on the oxidant and reaction conditions. Potential oxidation products of 2-phenylcyclohexanamine include the corresponding imine, oxime, or even cleavage of the C-N bond.

Strong oxidizing agents can lead to more extensive oxidation. For instance, oxidation with reagents like potassium permanganate (B83412) or hydrogen peroxide can potentially lead to the formation of the corresponding nitro compound, although this is often a challenging transformation to control with primary amines.

More controlled oxidation can be achieved using milder reagents. For example, the use of reagents like iodosobenzene (B1197198) diacetate can lead to the formation of imines. The mechanism of such oxidations can involve the formation of an N-haloamine intermediate followed by elimination.

Reactivity of the Cyclohexane (B81311) Ring System

The cyclohexane ring in 2-phenylcyclohexanamine exists predominantly in a chair conformation to minimize angle and torsional strain. The phenyl and amino substituents can occupy either axial or equatorial positions, and the relative stability of these conformations is influenced by steric interactions.

Generally, substituents on a cyclohexane ring prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions. masterorganicchemistry.com For 2-phenylcyclohexanamine, the conformational equilibrium will depend on the relative steric bulk of the phenyl and amino groups and their cis/trans relationship. In the trans isomer, a conformation with both substituents in equatorial positions is likely to be favored. In the cis isomer, one substituent will be axial and the other equatorial. Computational studies on a related compound, 1-amino-2-phenylcyclohexanecarboxylic acid, have shown that the conformational preferences are strongly influenced by the specific orientation of the substituents and the conformation of the cyclohexane ring. nih.govnih.gov

The reactivity of the cyclohexane ring itself is relatively low, as it consists of unactivated C-H bonds. However, reactions that proceed via radical mechanisms, such as free-radical halogenation, can occur. The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents.

Reactivity of the Phenyl Substituent

The phenyl group in 2-phenylcyclohexanamine is an aromatic ring and can undergo electrophilic aromatic substitution (EAS) reactions. The amino group, being an activating ortho-, para-director, will influence the position of substitution on the phenyl ring. However, under the acidic conditions often required for EAS reactions, the amino group will be protonated to form an ammonium group (-NH3+), which is a deactivating meta-director.

Therefore, the outcome of an electrophilic aromatic substitution on 2-phenylcyclohexanamine will be highly dependent on the reaction conditions. To achieve ortho- or para-substitution, the amino group would typically need to be protected, for example, as an amide. The N-acyl group is still an ortho-, para-director, but less activating than a free amino group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. hu.edu.jomasterorganicchemistry.commasterorganicchemistry.com

| Reaction | Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-substituted derivative |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivative |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl-substituted derivative |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Acyl-substituted derivative |

Regioselective and Stereoselective Functionalization Strategies

Achieving regioselectivity and stereoselectivity in the functionalization of 2-phenylcyclohexanamine is a key challenge and opportunity for the synthesis of complex molecules.

Regioselectivity refers to the preference for reaction at one position over another. ijnc.ir In the context of 2-phenylcyclohexanamine, this could involve:

N-functionalization vs. C-functionalization: The high nucleophilicity of the amine generally ensures that reactions with electrophiles occur preferentially at the nitrogen atom.

Functionalization of the phenyl ring vs. the cyclohexane ring: The phenyl ring is more susceptible to electrophilic attack than the saturated cyclohexane ring.

Positional selectivity on the phenyl ring: As discussed, this is controlled by the directing effect of the amino (or protected amino) group.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.compharmaguideline.com For 2-phenylcyclohexanamine, which exists as cis and trans isomers, subsequent reactions can proceed with retention or inversion of configuration at the chiral centers, or lead to the formation of new chiral centers.

Substrate-controlled stereoselectivity: The existing stereochemistry of the starting material (cis or trans-2-phenylcyclohexanamine) can direct the approach of reagents, leading to a specific stereochemical outcome. For example, in reactions involving the cyclohexane ring, the approach of a reagent may be favored from the less sterically hindered face.

Reagent-controlled stereoselectivity: The use of chiral reagents or catalysts can induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer or diastereomer.

The interplay of these principles allows for the strategic design of synthetic routes to a wide range of derivatives of 2-phenylcyclohexanamine with defined regiochemistry and stereochemistry.

Analytical Techniques for the Elucidation and Quantification of 2 Phenylcyclohexanamine

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the analysis of 2-phenylcyclohexanamine, with each technique offering unique insights into the molecule's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic molecules, including 2-phenylcyclohexanamine. ipb.pt Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the assignment of protons and carbons within the molecule. ipb.pt For instance, in the ¹H NMR spectrum of 2-phenyl-1-cyclohexanol, a related compound, the chemical shifts and coupling constants of the methine protons are crucial for determining the relative stereochemistry (cis or trans) of the substituents on the cyclohexane (B81311) ring. scribd.com

The stereochemical assignment of 2-phenylcyclohexanamine isomers can be achieved by analyzing the coupling constants and through-space interactions observed in two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). ipb.pt For example, a strong NOE correlation between specific protons can indicate their spatial proximity, helping to establish the relative configuration of the phenyl and amino groups. ipb.pt In many cases, the cyclohexane ring adopts a chair conformation, and variable temperature NMR studies can confirm the conformational preferences of the substituents. acs.org

Interactive Table 1: Representative ¹H NMR Data for a Diastereomer of 2-Phenyl-1-cyclohexanol

| Proton | Chemical Shift (ppm) | Multiplicity |

| Ha | 3.6 | ddd |

| Hb | 2.8 | dt |

| Phenyl | 7.2-7.4 | m |

| Cyclohexyl | 1.2-2.2 | m |

Note: This table is based on representative data for a related compound and serves as an example. Actual chemical shifts for 2-phenylcyclohexanamine may vary.

To determine the absolute configuration of chiral amines like 2-phenylcyclohexanamine, chiral derivatizing agents (CDAs) are employed in conjunction with NMR spectroscopy. nih.govwikipedia.org Mosher's method is a classic and widely used technique for this purpose. nih.govresearchgate.net It involves the reaction of the chiral amine with an enantiomerically pure chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride (MTPA-Cl). nih.govumn.edu This reaction converts the pair of enantiomers into a pair of diastereomers (Mosher amides in the case of an amine). researchgate.netnih.gov

These resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra. nih.gov By comparing the spectra of the diastereomers formed with both (R)- and (S)-MTPA, the absolute configuration of the original amine can be deduced. nih.govumn.edu The differences in chemical shifts (Δδ = δS - δR) of protons near the chiral center provide a basis for assigning the stereochemistry. umn.edu The analysis relies on a conformational model of the Mosher amide, where the phenyl group of the MTPA moiety exerts a shielding or deshielding effect on nearby protons of the amine. nih.gov

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of 2-phenylcyclohexanamine. acs.orgfsu.edu It provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and can be used for identification purposes. For related compounds like N-(2-Methoxyethyl)-1-phenylcyclohexanamine, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been utilized for analysis. nih.gov

High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/HRMS) offers high sensitivity and mass accuracy, making it a powerful tool for the trace analysis and unambiguous identification of compounds like 2-phenylcyclohexanamine. thermofisher.comchemmethod.com This technique combines the excellent separation capabilities of high-resolution gas chromatography with the precise mass measurement of high-resolution mass spectrometry. thermofisher.com HRMS can provide elemental compositions for the molecular ion and fragment ions, which greatly aids in structure elucidation. rsc.org For instance, in the analysis of persistent organic pollutants, magnetic sector GC-HRMS is a top-performing method for routine target compound analysis in various sample matrices. thermofisher.com

Interactive Table 2: Representative Mass Spectrometry Data for 2-Phenylcyclohexanone (B152291)

| m/z | Relative Intensity | Possible Fragment |

| 174 | 32.68 | [M]⁺ |

| 130 | 99.99 | [M - C₂H₄O]⁺ |

| 117 | 46.31 | [C₉H₉]⁺ |

| 104 | 28.45 | [C₈H₈]⁺ |

| 98 | 34.28 | [C₆H₁₀O]⁺ |

Note: This data is for the related compound 2-phenylcyclohexanone and serves as an example of typical fragmentation. nih.gov

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. libretexts.org For 2-phenylcyclohexanamine, the IR spectrum would show characteristic absorption bands for N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. libretexts.org Primary amines exhibit two bands in this region. wpmucdn.com Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. science-softcon.de The phenyl group in 2-phenylcyclohexanamine is the primary chromophore and will exhibit characteristic absorptions in the UV region, typically around 260 nm, due to π-π* transitions of the aromatic ring. acs.org

Interactive Table 3: Typical Infrared Absorption Ranges for Functional Groups in 2-Phenylcyclohexanamine

| Functional Group | Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Two sharp bands |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |

| C-N Stretch | 1020 - 1250 | Medium |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like 2-phenylcyclohexanamine. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum provides information about the stereochemical features of the molecule, including its absolute configuration. researchgate.net

For phenyl-containing compounds, the Cotton effects observed in the CD spectrum, particularly in the 210-220 nm and 260 nm regions, are associated with the electronic transitions of the aromatic ring. acs.org The sign and magnitude of these Cotton effects can be related to the absolute configuration of the chiral centers. acs.org For instance, a study on (1S,2R)-(+)-trans-2-phenylcyclohexylamine showed positive Cotton bands in the 260 nm region. acs.org A quadrant rule has been proposed to predict the sign of the Cotton effect in monosubstituted benzene (B151609) derivatives. acs.org Furthermore, CD spectroscopy can be used in conjunction with derivatization or complexation with other chiral molecules or metal complexes to enhance the chiroptical signals and facilitate the determination of absolute configuration and enantiomeric excess. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Separation and Purity Assessment

Chromatography, a powerful separation technique, is indispensable for assessing the purity of 2-phenylcyclohexanamine and separating it from potential impurities, starting materials, and byproducts. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for this purpose, each offering distinct advantages.

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds like 2-phenylcyclohexanamine. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For amines, which can exhibit peak tailing due to their basicity, derivatization is a common strategy to improve chromatographic performance. researchgate.net This process modifies the analyte to make it more volatile and less polar, resulting in sharper, more symmetrical peaks. researchgate.net

Typical derivatization reagents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. researchgate.net The choice of detector is also critical, with the Flame Ionization Detector (FID) offering general-purpose utility and the Nitrogen-Phosphorus Detector (NPD) providing enhanced selectivity and sensitivity for nitrogen-containing compounds like 2-phenylcyclohexanamine. researchgate.net For unambiguous identification, GC coupled with Mass Spectrometry (GC-MS) is the gold standard, as it provides structural information based on the mass-to-charge ratio of fragmented ions. uni-muenchen.de

Table 1: Illustrative Gas Chromatography (GC) Parameters for Amine Analysis

| Parameter | Setting |

|---|---|

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Optional, with agents like BSTFA or trifluoroacetic anhydride (B1165640) |

Note: These parameters are illustrative and require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. For a basic compound like 2-phenylcyclohexanamine, reversed-phase HPLC is a common approach. sielc.com In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com

To achieve good peak shape and retention for basic analytes, additives are often included in the mobile phase. These can be acidic modifiers like formic acid or trifluoroacetic acid, which protonate the amine and minimize undesirable interactions with residual silanol (B1196071) groups on the silica-based stationary phase. sielc.com Detection is commonly performed using an Ultraviolet (UV) detector, as the phenyl group in 2-phenylcyclohexanamine absorbs UV light. sielc.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 210 nm |

Note: These parameters are illustrative and require optimization for specific applications.

2-Phenylcyclohexanamine possesses two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers). Since enantiomers have identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. gcms.cz Chiral chromatography is the most powerful and widely used technique for separating enantiomers and determining the enantiomeric excess (e.e.), a measure of chiral purity. phenomenex.com

This can be achieved using either chiral stationary phases (CSPs) or chiral derivatizing agents (CDAs) .

Chiral Stationary Phases (CSPs) are columns where the stationary phase itself is chiral. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines. phenomenex.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different stabilities and thus different retention times. uni-muenchen.de Chiral separations can be performed using both GC and HPLC. gcms.cz

In chiral GC , derivatized cyclodextrins are commonly used as CSPs. gcms.czchromatographyonline.com For chiral HPLC , polysaccharide-based columns are often the first choice for screening and method development. chromatographyonline.com The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving optimal resolution. phenomenex.comchromatographyonline.com

Table 3: Example Chiral HPLC Screening Conditions

| Parameter | Setting |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Normal Phase: Hexane/Ethanol with an amine additive (e.g., diethylamine) Reversed Phase: Acetonitrile/Water with a buffer or acid additive |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., 210 nm or 254 nm) |

Note: Screening with a variety of polysaccharide-based columns and mobile phases is often necessary to find the optimal separation conditions.

An alternative approach is the use of Chiral Derivatizing Agents (CDAs) . In this indirect method, the enantiomeric mixture of 2-phenylcyclohexanamine is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (GC or HPLC). nih.gov A common CDA for amines is Mosher's acid chloride or its analogues. nih.gov

Validation of Analytical Methods for Accuracy, Precision, and Limits of Detection

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. For the quantitative analysis of 2-phenylcyclohexanamine, key validation parameters include accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Accuracy refers to the closeness of the measured value to the true or accepted value. researchgate.net It is often assessed by performing recovery studies, where a known amount of pure 2-phenylcyclohexanamine is added (spiked) into a sample matrix. The percentage of the spiked analyte that is recovered by the analytical method is a measure of its accuracy.

Precision describes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at different levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limits of Detection (LOD) and Quantification (LOQ) define the sensitivity of the method.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 4: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criterion (Illustrative) |

|---|---|

| Accuracy | Recovery of 98.0% to 102.0% |

| Precision (Repeatability) | RSD ≤ 2% |

| Precision (Intermediate) | RSD ≤ 3% |

| Linearity (Correlation Coefficient) | R² ≥ 0.999 |

| LOQ Precision | RSD ≤ 10% |

Note: These criteria are typical for pharmaceutical analysis and may be adjusted based on the specific requirements of the analysis.

Computational and Theoretical Studies on 2 Phenylcyclohexanamine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 2-phenylcyclohexanamine at the electronic level. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of the molecule's electronic structure, energetics, and other fundamental molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and energetics of molecules like 2-phenylcyclohexanamine. esqc.orgaps.org DFT methods are based on the principle that the total energy of a system is a functional of its electron density. esqc.org This approach offers a balance between computational cost and accuracy, making it suitable for relatively large molecules. esqc.org

DFT calculations can provide valuable information on the distribution of electrons within the 2-phenylcyclohexanamine molecule, highlighting regions of high and low electron density. This is crucial for understanding its reactivity, as areas with higher electron density are more susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. The theory can also be used to calculate the energies of different molecular conformations, thereby predicting the most stable geometries. aps.orgnih.gov

Key parameters obtained from DFT calculations include:

Total Energy: The total energy of the molecule in a given conformation.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential: The electrostatic potential map illustrates the charge distribution and is a valuable tool for predicting sites of intermolecular interactions. nih.gov

Below is a hypothetical data table illustrating the type of information that can be obtained from DFT calculations on the cis and trans isomers of 2-phenylcyclohexanamine.

| Parameter | cis-2-phenylcyclohexanamine | trans-2-phenylcyclohexanamine |

| Total Energy (Hartree) | -X.XXXX | -Y.YYYY |

| HOMO Energy (eV) | -A.AA | -B.BB |

| LUMO Energy (eV) | +C.CC | +D.DD |

| HOMO-LUMO Gap (eV) | E.EE | F.FF |

Note: The values in this table are illustrative and would need to be determined through actual DFT calculations.

Beyond DFT, other quantum chemical methods, such as ab initio and semi-empirical approaches, can be employed to investigate the molecular properties of 2-phenylcyclohexanamine. nih.govlibretexts.orgresearchgate.net

Ab initio methods , meaning "from the beginning," are based solely on fundamental physical constants and the principles of quantum mechanics, without the inclusion of experimental data. libretexts.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), offer a high level of theory and can provide very accurate results. nih.gov However, their computational cost is significantly higher than that of DFT, often limiting their application to smaller molecules or requiring substantial computational resources. libretexts.org For 2-phenylcyclohexanamine, ab initio calculations can be used to obtain highly accurate geometries, vibrational frequencies, and electronic properties. nih.gov

Semi-empirical methods , in contrast, use parameters derived from experimental data to simplify the calculations. libretexts.orgresearchgate.net This makes them computationally much faster than ab initio or DFT methods, allowing for the study of very large molecular systems or for high-throughput screening. researchgate.net While less accurate than the other methods, they can still provide valuable qualitative insights and trends in molecular properties for a series of related compounds. researchgate.net

The choice of method depends on the desired balance between accuracy and computational feasibility for the specific research question at hand.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of 2-phenylcyclohexanamine, complementing the static picture offered by quantum chemical calculations. These methods allow for the exploration of conformational landscapes, intermolecular interactions, and reaction pathways over time. nih.gov

The cyclohexane (B81311) ring in 2-phenylcyclohexanamine is not planar and can adopt several conformations, primarily the chair and boat forms, with the chair being the most stable. The relative orientation of the phenyl and amino substituents (cis or trans) and their positions (axial or equatorial) on the cyclohexane ring lead to a variety of possible conformers.

Molecular mechanics force fields, often used in conjunction with molecular dynamics simulations, can be employed to calculate the potential energy of these different conformers. nih.gov By systematically rotating the rotatable bonds and minimizing the energy, a potential energy surface can be generated, revealing the most stable conformations and the energy barriers between them. researchgate.net

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time based on classical mechanics. nih.gov An MD simulation of 2-phenylcyclohexanamine would show the dynamic interconversion between different conformers and how the phenyl and amino groups move relative to the cyclohexane ring. This provides insights into the flexibility of the molecule and the populations of different conformational states at a given temperature. nih.gov

The amino group in 2-phenylcyclohexanamine can act as both a hydrogen bond donor and acceptor, allowing it to form hydrogen bonds with itself or with other molecules. nih.govmdpi.com Molecular dynamics simulations are particularly well-suited for studying these interactions in condensed phases (liquids or solids). researchgate.net

By simulating a system containing multiple 2-phenylcyclohexanamine molecules, it is possible to observe the formation and breaking of hydrogen bonds and to characterize the structure and dynamics of the resulting hydrogen-bonded networks. nih.gov The simulations can also reveal other important intermolecular interactions, such as van der Waals forces and π-π stacking interactions between the phenyl rings of neighboring molecules. rsc.orgjmcs.org.mx Understanding these interactions is crucial for explaining the physical properties of 2-phenylcyclohexanamine, such as its boiling point, solubility, and crystal packing. researchgate.net

Computational methods can provide valuable mechanistic insights into how 2-phenylcyclohexanamine participates in chemical reactions. rsc.orgnih.govrsc.org For instance, if 2-phenylcyclohexanamine is a substrate for an enzyme, molecular docking and molecular dynamics simulations can be used to study its binding to the enzyme's active site. nih.govmdpi.com

Molecular docking can predict the preferred binding orientation of 2-phenylcyclohexanamine within the active site, identifying key interactions with amino acid residues. nih.govmdpi.com

Quantum mechanics/molecular mechanics (QM/MM) simulations can then be used to model the enzymatic reaction itself. In this hybrid approach, the reacting part of the system (the substrate and key active site residues) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the investigation of the reaction mechanism, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of the catalytic process. rsc.org

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that complement and guide experimental work. For 2-phenylcyclohexanamine and its analogs, Density Functional Theory (DFT) is a commonly employed method to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, and infrared (IR) vibrational frequencies. nih.govripublication.comals-journal.com These theoretical calculations allow for the analysis of the molecule's electronic structure and how it influences its spectroscopic properties.

The process typically involves optimizing the molecular geometry of the compound in a simulated environment. Using a specified basis set, such as 6-31G(d) or 6-311++G(d,p), the calculations can predict the bond lengths and angles of the most stable conformation of the molecule. ripublication.comresearchgate.net For instance, studies on similar structures like 1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol have shown that geometrical parameters calculated via DFT methods are in good agreement with experimental values obtained from X-ray crystallography. ripublication.com

| Parameter | Methodology | Predicted Value Range for Analogous Structures |

|---|---|---|

| 1H NMR Chemical Shift (ppm) | DFT/B3LYP/GIAO | Aromatic Protons: 7.0-7.5 ppm Cyclohexyl Protons: 1.0-3.0 ppm |

| 13C NMR Chemical Shift (ppm) | DFT/B3LYP/GIAO | Aromatic Carbons: 120-150 ppm Cyclohexyl Carbons: 25-60 ppm |

| IR Vibrational Frequency (cm-1) | DFT/B3LYP | N-H stretch: ~3300-3400 cm-1 C-H (aromatic) stretch: ~3000-3100 cm-1 C-H (aliphatic) stretch: ~2850-2950 cm-1 C=C (aromatic) stretch: ~1450-1600 cm-1 |

Structure-Property Relationship Studies

Structure-property relationship studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential in medicinal chemistry and materials science to understand how a molecule's structure influences its properties, such as biological activity or reaction selectivity. nih.gov For derivatives of phenylcyclohexylamine, QSAR studies have been instrumental in exploring their activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net

These studies correlate the structural features of a series of compounds with their measured biological activity. To build a QSAR model, a set of molecular descriptors is generated for each compound. These descriptors can be electronic (e.g., dipole moment, electrophilicity index, total energy), thermodynamic, or topological. researchgate.net Quantum chemical calculations, often using DFT, are employed to obtain these electronic descriptors. researchgate.net

For example, in a QSAR study on 1-phenylcyclohexylamine (B1663984) analogs, descriptors were calculated using DFT with the B3LYP functional and the 6-31G* basis set. researchgate.net These descriptors were then used to build a mathematical model, often through multiple linear regression (MLR) or artificial neural networks (ANN), that could predict the inhibitory activity (Ki) of the compounds. researchgate.net Such models can reveal which structural features are crucial for the desired property. For instance, molecular docking studies on less active compounds have shown that the orientation of the phenyl group can significantly impact its interaction with a target receptor; an equatorial position might prevent crucial π-sigma interactions that are present when the group is in an axial-like position. researchgate.net

The insights gained from these models are critical for designing new molecules with enhanced or optimized properties. By understanding the relationship between descriptors and activity, chemists can rationally modify the structure of 2-phenylcyclohexanamine to improve its performance for a specific application. nih.govplos.org

| Structural Feature / Descriptor | Influence on Property (e.g., Receptor Binding) | Rationale |

|---|---|---|

| Phenyl Group Position (Equatorial vs. Axial) | High | Affects the ability to form key interactions (e.g., π-sigma) with receptor sites. researchgate.net |

| Substitution on Phenyl Ring | Moderate to High | Electron-donating or withdrawing groups alter the electronic properties (e.g., electrophilicity) of the molecule, influencing binding affinity. |

| Dipole Moment (µ) | Moderate | Relates to the overall polarity of the molecule, which can affect its solubility and ability to cross biological membranes or interact with polar sites. researchgate.net |

| Electrophilicity Index (EI) | Moderate | Indicates the molecule's ability to accept electrons, which can be important for certain binding mechanisms. researchgate.net |

Role of 2 Phenylcyclohexanamine and Its Structural Analogs in Advanced Organic Synthesis Applications

As a Chiral Building Block for Complex Molecular Architectures

The utility of Cyclohexanamine, 2-phenyl- as a chiral building block is largely inferred from the extensive use of its direct precursor, trans-2-phenylcyclohexanol, as a powerful chiral auxiliary in a variety of asymmetric transformations. wikipedia.org The stereochemical information embedded in the enantiopure amine, readily derived from the corresponding alcohol, makes it a valuable starting material for the synthesis of complex, non-racemic molecules.

Chiral amines are fundamental in the construction of numerous biologically active compounds and pharmaceutical intermediates. mdpi.com The enantiopure scaffold of 2-phenylcyclohexanamine, with its defined spatial arrangement of the phenyl and amino groups, can direct the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of molecules with specific biological functions. The development of methods for producing single-enantiomer drugs has driven the demand for such chiral intermediates.

In the Design and Synthesis of Novel Ligands and Catalysts

The design of novel ligands for transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling a vast array of selective chemical transformations. Amines and their derivatives are frequently incorporated into ligand structures due to the coordinating ability of the nitrogen atom. While specific examples of catalytically active complexes derived directly from 2-phenylcyclohexanamine are not extensively documented in dedicated studies, the fundamental principles of ligand design strongly support its potential in this area.

The synthesis of N-aryl and N-alkyl derivatives of amines is a common strategy to create bidentate or polydentate ligands that can form stable and catalytically active complexes with transition metals like copper and palladium. wjpmr.com The chiral backbone of 2-phenylcyclohexanamine is a desirable feature in a ligand, as it can induce enantioselectivity in catalytic reactions. The development of such chiral ligands is crucial for asymmetric catalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds.

As an Intermediate in the Synthesis of Other Organic Compounds

Cyclohexanamine, 2-phenyl- and its derivatives serve as valuable intermediates in the synthesis of a variety of organic compounds, including heterocyclic structures and molecules with potential pharmacological activity. The amine functionality provides a reactive handle for a wide range of chemical modifications.

For instance, the synthesis of N-substituted piperazine (B1678402) derivatives has been shown to yield compounds with significant antimicrobial activity. nih.gov The structural motif of 2-phenylcyclohexanamine can be incorporated into such heterocyclic systems. Furthermore, research on 1-phenylcycloalkylamine derivatives has been stimulated by the pharmacological properties of related compounds, indicating the therapeutic relevance of this chemical scaffold. acs.org A recent patent highlights the synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives, underscoring the interest in this structural class for the development of treatments for psychiatric disorders. The synthesis of N-aryl amines, an important class of compounds in medicinal chemistry, often proceeds through the coupling of an amine with an aryl halide. wjpmr.com

The general synthetic utility of amines extends to the formation of a wide array of functional groups and ring systems, making 2-phenylcyclohexanamine a versatile precursor for creating diverse molecular libraries for drug discovery and other applications. beilstein-journals.orgnih.gov

Development of Supramolecular Assemblies Incorporating the Cyclohexanamine, 2-phenyl- Moiety

The study of how molecules organize into larger, well-defined structures through non-covalent interactions is the realm of supramolecular chemistry. The 2-phenylcyclohexanamine framework possesses key features that enable its participation in such self-assembly processes. The amine group can act as a hydrogen bond donor, while the phenyl ring can engage in π-π stacking interactions. These interactions are fundamental to the formation of ordered supramolecular architectures in the solid state. st-andrews.ac.ukcam.ac.uk

Emerging Research Directions and Future Perspectives for 2 Phenylcyclohexanamine

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing 2-phenylcyclohexanamine is a key area of current research. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous reagents, leading to significant environmental concerns and economic challenges. chemistryjournals.net To address these issues, researchers are turning to the principles of green chemistry.

One promising approach is the use of biocatalysis, which employs enzymes to facilitate chemical reactions. chemistryjournals.netresearchgate.net Biocatalysis offers several advantages, including high selectivity, mild reaction conditions (often at ambient temperature and pressure in aqueous media), and a reduction in waste generation. chemistryjournals.nettudelft.nl Enzymes such as transaminases and dehydrogenases are being engineered to improve their catalytic performance for the synthesis of chiral amines like 2-phenylcyclohexanamine. nih.gov These engineered enzymes can expand the substrate scope and enhance the efficiency of the synthesis. researchgate.netnih.gov The integration of biocatalytic steps into the synthesis of 2-phenylcyclohexanamine has the potential to create more sustainable and economically viable manufacturing processes. chemistryjournals.nettudelft.nl

Another avenue being explored is the use of organocatalysis. nih.gov Organocatalysts are small organic molecules that can drive chemical reactions with high efficiency and stereoselectivity. nih.govgreyhoundchrom.com They are generally less toxic and more stable than traditional metal-based catalysts, contributing to greener synthetic processes. nih.govgreyhoundchrom.com The application of organocatalysis to the synthesis of substituted cyclohexylamines has been demonstrated, offering a highly selective and practical approach to these important pharmaceutical intermediates. organic-chemistry.org

Exploration of Novel Catalytic Systems for Stereocontrol

Achieving precise control over the three-dimensional arrangement of atoms (stereocontrol) is crucial in the synthesis of chiral molecules like 2-phenylcyclohexanamine, as different stereoisomers can have vastly different biological activities. A recent patent highlights the enantioselective synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives, which are direct precursors to 2-phenylcyclohexanamine, underscoring the industrial importance of stereocontrol in this context. google.com

Researchers are actively exploring novel catalytic systems to achieve high levels of stereoselectivity. Asymmetric organocatalysis, for instance, has emerged as a powerful tool for the synthesis of enantiomerically enriched molecules. nih.govrsc.org Chiral phosphoric acids, a class of organocatalysts, have been successfully used in the synthesis of substituted cyclohexylamines, delivering products with excellent enantioselectivities. organic-chemistry.org

The development of new chiral ligands for metal-based catalysts is another active area of research. nih.govenamine.net These ligands can coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. While broad in scope, the principles of designing and applying these chiral ligands are directly relevant to developing specific catalysts for the stereocontrolled synthesis of 2-phenylcyclohexanamine.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, offering significant advantages in terms of efficiency, safety, and scalability. mdpi.commdpi.com Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This can lead to higher yields, improved product quality, and the ability to safely handle hazardous intermediates. mdpi.com

The synthesis of various cyclic amines and pharmaceutical ingredients has been successfully demonstrated using flow chemistry. mdpi.comuc.pt These technologies can be readily adapted for the synthesis of 2-phenylcyclohexanamine and its derivatives. Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new synthetic routes by enabling high-throughput experimentation. chemrxiv.orgchemspeed.comrsc.org These systems can rapidly screen different catalysts, reagents, and reaction conditions to identify the most efficient and selective methods for producing 2-phenylcyclohexanamine. chemspeed.com The development of fully automated processes for the synthesis of this compound is a key future objective. mdpi.com

Advanced Computational Methodologies for Predictive Design

Advanced computational methodologies are becoming indispensable tools in modern chemical research, enabling the predictive design of molecules and the optimization of synthetic processes. researchgate.net Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide valuable insights into reaction mechanisms, transition states, and the factors that govern stereoselectivity. researchgate.netnih.gov

For instance, DFT calculations can be used to study the transition states in the synthesis of 2-phenylcyclohexanamine, helping to elucidate the origins of stereoselectivity and to design more effective catalysts. researchgate.net A study on related phenylalkylamine derivatives utilized 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular dynamics simulations to understand their interaction with biological targets. nih.gov Similar computational approaches can be applied to 2-phenylcyclohexanamine to predict its properties and to design derivatives with specific functionalities. nih.gov These predictive models can significantly accelerate the research and development process by prioritizing the most promising synthetic routes and molecular designs. researchgate.net

Investigation of Material Science Applications

While the primary focus of research on 2-phenylcyclohexanamine and its derivatives has been in the pharmaceutical and agrochemical sectors, there is a growing interest in exploring their potential applications in material science. The unique structural features of 2-phenylcyclohexanamine, including its chirality and the presence of both a phenyl group and a cyclohexyl moiety, suggest that it could be a valuable building block for novel materials.

One potential application is in the synthesis of new polymers. The amine group of 2-phenylcyclohexanamine can be used to incorporate this chiral unit into polymer backbones, potentially leading to materials with interesting optical or recognition properties. The development of new insecticides based on 2-phenylpyridine (B120327) derivatives, which share a similar structural motif, highlights the potential for creating functional materials from such building blocks. mdpi.com

Furthermore, 2-phenylcyclohexanamine and its derivatives could serve as chiral ligands in the synthesis of advanced materials. Chiral ligands are known to influence the structure and properties of metal-organic frameworks (MOFs) and other coordination polymers. The development of novel chiral ligands is an active area of research with implications for catalysis, separations, and sensing. nih.govenamine.netthieme-connect.de The exploration of 2-phenylcyclohexanamine in this context could lead to the discovery of new materials with tailored properties.

Q & A

Q. How does halogen substitution on the phenyl ring alter the physicochemical and biological properties of 2-phenylcyclohexanamine?

- Methodological Answer : Introduce fluorine, chlorine, or bromine at para/meta positions and compare:

- Lipophilicity : Measure logP via shake-flask method.

- Bioactivity : Assess receptor binding affinity (e.g., NMDA receptor antagonism) in competitive radioligand assays.

- Thermodynamics : DSC reveals shifts in melting points due to halogen size/polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products